molecular formula C10H15FN2OS B6623761 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol

3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol

Cat. No.: B6623761
M. Wt: 230.30 g/mol
InChI Key: KKUMGMYMISJZFC-UHFFFAOYSA-N
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Description

3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is a chemical compound with the molecular formula C10H14FN2OS It features a fluoropyridine moiety attached to a propanol group via an ethylsulfanyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoropyridine, which undergoes a nucleophilic substitution reaction with an appropriate amine to form 5-fluoropyridin-2-ylamine.

    Formation of the Ethylsulfanyl Linker: The 5-fluoropyridin-2-ylamine is then reacted with an ethylsulfanyl compound under suitable conditions to form the intermediate 2-[(5-fluoropyridin-2-yl)amino]ethylsulfanyl.

    Addition of the Propanol Group: Finally, the intermediate is reacted with a propanol derivative to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the fluoropyridine ring or the ethylsulfanyl linker.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives of the fluoropyridine ring or ethylsulfanyl linker.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethylsulfanyl linker and propanol group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but lacks the ethylsulfanyl linker.

    3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Contains a chlorine atom instead of a fluorine atom.

    3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Contains an iodine atom instead of a fluorine atom.

Uniqueness

3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is unique due to the presence of the ethylsulfanyl linker, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-[2-[(5-fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2OS/c11-9-2-3-10(13-8-9)12-4-7-15-6-1-5-14/h2-3,8,14H,1,4-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUMGMYMISJZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NCCSCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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